molecular formula C4H8OS B2805565 3-Methylthietan-3-ol CAS No. 27832-57-1

3-Methylthietan-3-ol

Cat. No.: B2805565
CAS No.: 27832-57-1
M. Wt: 104.17
InChI Key: LJUDUAPODPCRRJ-UHFFFAOYSA-N
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Description

3-Methylthietan-3-ol: is an organic compound with the molecular formula C4H8OS . It is a sulfur-containing heterocycle, specifically a thietane derivative, which is a four-membered ring with one sulfur atom.

Scientific Research Applications

Chemistry: 3-Methylthietan-3-ol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules .

Biology: In biological research, this compound is studied for its potential as a bioisostere, which means it can mimic the biological activity of other functional groups, such as carboxylic acids .

Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives, including their potential as inhibitors of enzymes like cyclooxygenase .

Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals .

Safety and Hazards

The safety information for 3-Methylthietan-3-ol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthietan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-methylpropene with sodium sulfide, which leads to the formation of the thietane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthietan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into different thietane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to it

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thietane derivatives.

    Substitution: Substituted thietane compounds

Mechanism of Action

The mechanism of action of 3-Methylthietan-3-ol involves its interaction with specific molecular targets. For instance, as a bioisostere, it can replace carboxylic acid groups in biologically active molecules, thereby altering their pharmacokinetic and pharmacodynamic properties. This interaction can affect various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

    Thietan-3-ol: Another thietane derivative with similar structural features.

    Oxetan-3-ol: A four-membered ring compound with an oxygen atom instead of sulfur.

    3-Methylthiophene: A five-membered ring compound with sulfur and a similar methyl group.

Uniqueness: 3-Methylthietan-3-ol is unique due to its specific ring size and sulfur atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methylthietan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDUAPODPCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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